molecular formula C12H19F2N3O B11731281 {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine

Cat. No.: B11731281
M. Wt: 259.30 g/mol
InChI Key: VKKMNVPILQRDOI-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and a methyl group, along with an oxolane (tetrahydrofuran) ring attached via a methylene bridge. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the difluoroethyl and methyl groups. The final step involves the attachment of the oxolane ring.

    Preparation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of Substituents: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent. The methyl group can be added through alkylation using methyl iodide.

    Attachment of Oxolane Ring: The oxolane ring can be attached through a nucleophilic substitution reaction using oxolane-2-methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.

    Industrial Applications: It is investigated for use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances its binding affinity to these targets, while the pyrazole core provides stability and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Betamethasone dipropionate: A corticosteroid with anti-inflammatory properties.

    Diethyl malonate: A diethyl ester used in the synthesis of barbiturates and vitamins.

Uniqueness

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine is unique due to its combination of a pyrazole ring with a difluoroethyl group and an oxolane ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H19F2N3O

Molecular Weight

259.30 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C12H19F2N3O/c1-9-10(6-16-17(9)8-12(13)14)5-15-7-11-3-2-4-18-11/h6,11-12,15H,2-5,7-8H2,1H3

InChI Key

VKKMNVPILQRDOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)F)CNCC2CCCO2

Origin of Product

United States

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